molecular formula C43H44N6O5 B12380742 AR/BET protein degrader-1

AR/BET protein degrader-1

Cat. No.: B12380742
M. Wt: 724.8 g/mol
InChI Key: FBORFKHYZSLIDY-UHFFFAOYSA-N
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Description

"AR/BET Protein Degrader-1" is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, and BRD4, which are critical epigenetic regulators in cancer progression . This compound employs a bifunctional structure: one moiety binds to BET proteins, while the other recruits an E3 ubiquitin ligase (e.g., VHL or CRBN), tagging the target for proteasomal degradation. Preclinical studies demonstrate its potent activity in reducing BET protein levels in leukemia (RS4;11 cells) and suppressing tumor growth in castration-resistant prostate cancer (CRPC) models, with IC50 values of 4.3 nM (RS4;11) and 45.5 nM (MOLM-13 cells) . Its molecular formula is C44H45N11O9 (MW: 871.912), and it exhibits favorable solubility in DMSO (50 mg/mL) .

Properties

Molecular Formula

C43H44N6O5

Molecular Weight

724.8 g/mol

IUPAC Name

1-[4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]methyl]cyclohexyl]methyl]-2-methylanilino]phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C43H44N6O5/c1-25-4-9-30(39-26(2)47-54-27(39)3)20-37(25)48(33-13-10-31(11-14-33)43(24-44)18-19-43)23-29-7-5-28(6-8-29)22-45-32-12-15-34-35(21-32)42(53)49(41(34)52)36-16-17-38(50)46-40(36)51/h4,9-15,20-21,28-29,36,45H,5-8,16-19,22-23H2,1-3H3,(H,46,50,51)

InChI Key

FBORFKHYZSLIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)N(CC3CCC(CC3)CNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C8(CC8)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR/BET protein degrader-1 involves the conjugation of a ligand that binds to the protein of interest (e.g., androgen receptor or BET protein) with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: AR/BET protein degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and the conditions used. For example, oxidation of a hydroxyl group may produce a ketone, while substitution of a halide may introduce an alkyl group .

Scientific Research Applications

AR/BET protein degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

AR/BET protein degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include androgen receptors and BET proteins. The degradation process involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of AR/BET Protein Degrader-1 with other BET-targeting degraders and inhibitors, focusing on mechanism, selectivity, efficacy, and therapeutic applications.

Table 1: Comparative Analysis of BET-Targeting Compounds

Compound Type Targets Key Data Therapeutic Context References
AR/BET Degrader-1 PROTAC BRD2, BRD3, BRD4 IC50: 4.3 nM (RS4;11); reduces BET protein levels by >80% Leukemia, CRPC
ARV-771 PROTAC Pan-BET Causes tumor regression in CRPC models; suppresses AR signaling CRPC
ZBC260 BET Degrader BET proteins Suppresses cancer stemness in triple-negative breast cancer (TNBC) TNBC
Compound 15 PROTAC BRD2/BRD4 IC50: 13.5 nM; low cytotoxicity Solid tumors
CF53 BET Inhibitor BET BD1/BD2 Oral bioavailability; Ki: <1 nM (BRD4 BD1) Broad-spectrum cancers
I-BET151 BET Inhibitor BRD2/3/4 IC50: ~200 nM; blocks transcriptional activation Inflammatory diseases, cancer
GSK046 BET Inhibitor BET BD2 Immunomodulatory effects; inhibits BRD4 BD2 selectively Autoimmune disorders, cancer

Key Findings from Comparisons

Mechanistic Superiority of PROTACs :
Unlike BET inhibitors (e.g., I-BET151, CF53), which transiently block protein function, PROTAC degraders like AR/BET Degrader-1 and ARV-771 induce complete protein degradation, leading to sustained suppression of oncogenic pathways (e.g., AR signaling in CRPC) . For example, ARV-771 achieves tumor regression in CRPC models, whereas inhibitors only delay progression .

Selectivity Profiles: Pan-BET vs. Domain-Specific: AR/BET Degrader-1 and ARV-771 are pan-BET degraders, while GSK046 and MS402 selectively target BD2 or BD1 domains, respectively . BD2-selective inhibitors may reduce off-target effects in non-malignant tissues. Dual AR/BET Activity: ARV-771 uniquely suppresses both BET proteins and androgen receptor (AR) splice variants, addressing resistance mechanisms in CRPC .

Efficacy and Tolerability: AR/BET Degrader-1 shows nanomolar potency in leukemia models, comparable to Compound 15 in solid tumors . ZBC260 demonstrates efficacy in TNBC by targeting cancer stem cells, a population resistant to conventional therapies .

Pharmacokinetic Challenges :
While PROTACs like AR/BET Degrader-1 exhibit high in vitro potency, their large molecular size (~900 Da) may limit tissue penetration. Optimizing linker chemistry and E3 ligase recruitment (e.g., CRBN vs. VHL) can enhance bioavailability .

Clinical and Preclinical Implications

  • Overcoming Resistance : BET degraders circumvent resistance seen with inhibitors, such as compensatory BRD4 upregulation or AR splice variant activation .
  • Combination Potential: Co-administration with AR antagonists (e.g., enzalutamide) or chemotherapies may amplify efficacy in CRPC and TNBC .
  • Safety Considerations: PROTACs’ prolonged protein depletion raises concerns about toxicity in normal tissues, necessitating rigorous dose optimization .

Q & A

Q. What is the mechanism of action of AR/BET protein degraders, and how do they differ from traditional BET inhibitors?

AR/BET protein degraders, such as ARV-771 and PROTAC BET Degrader-1, utilize proteolysis-targeting chimera (PROTAC) technology to induce ubiquitination and subsequent proteasomal degradation of BET proteins (BRD2, BRD3, BRD4). Unlike BET inhibitors, which transiently block bromodomain-mediated protein interactions, PROTACs recruit E3 ligases (e.g., CRBN or VHL) to degrade BET proteins, leading to sustained suppression of oncogenic signaling pathways like androgen receptor (AR) in prostate cancer. This degradation mechanism results in irreversible target elimination, enhancing therapeutic efficacy in castration-resistant prostate cancer (CRPC) models .

Q. What experimental models are most suitable for evaluating the efficacy of AR/BET degraders in CRPC research?

Preclinical studies typically employ:

  • Cellular models : CRPC cell lines (e.g., 22Rv1, LNCaP) expressing AR splice variants (AR-V7) to assess degradation efficiency (via Western blot) and anti-proliferative effects (IC50/DC50 values).
  • In vivo models : Mouse xenografts with AR-driven tumors to measure tumor regression and pharmacodynamic markers (e.g., AR signaling suppression). Advanced models include patient-derived xenografts (PDXs) to recapitulate clinical heterogeneity .

Q. How do AR/BET degraders address resistance mechanisms observed with AR-targeted therapies?

AR/BET degraders bypass resistance caused by AR splice variants (e.g., AR-V7) by degrading BET proteins, which are critical co-activators of AR transcriptional activity. For example, PROTAC BET Degrader-1 reduces AR-V7-driven gene expression in 22Rv1 cells, overcoming resistance to enzalutamide .

Advanced Research Questions

Q. What are the critical design considerations for optimizing PROTAC-mediated BET degradation?

Key parameters include:

  • Linker length and composition : Affects ternary complex formation between the PROTAC, BET protein, and E3 ligase. For instance, ARV-771 uses a PEG-based linker to enhance cell permeability and degradation efficiency .
  • E3 ligase selection : CRBN-based degraders (e.g., ARV-771) show broader tissue distribution, while VHL-based systems may improve selectivity .
  • Binding kinetics : High-affinity BET ligands (e.g., JQ1 derivatives) coupled with optimized stoichiometry enhance degradation potency (e.g., picomolar IC50 in RS4;11 cells) .

Q. How can researchers reconcile discrepancies in AR/BET degrader efficacy across different CRPC models?

Variability arises from differences in:

  • AR isoform expression : Models with high AR-V7 levels (e.g., 22Rv1) may show enhanced sensitivity to BET degradation due to dependence on BET-mediated transcription.
  • E3 ligase availability : Tumors with low CRBN/VHL expression may require co-administration of E3 ligase enhancers.
  • Pharmacokinetic profiles : Adjusting dosing regimens (e.g., intermittent vs. continuous) can mitigate off-target effects in vivo .

Q. What methodologies are recommended for assessing off-target effects and BET isoform selectivity?

  • Quantitative proteomics : SILAC-MS or TMT-based workflows identify non-BET proteins degraded by PROTACs.
  • Isoform-specific assays : CRISPR-engineered cell lines (e.g., BRD2-KO vs. BRD4-KO) clarify isoform contributions to phenotypic outcomes.
  • Transcriptomic profiling : RNA-seq reveals differential gene expression patterns between BET inhibitors and degraders .

Q. How can resistance to AR/BET degraders be modeled and overcome in preclinical studies?

  • Chronic exposure models : Long-term treatment of CRPC cells with subtherapeutic PROTAC doses selects for resistance mechanisms (e.g., E3 ligase downregulation).
  • Combination therapies : Co-targeting AR signaling (e.g., with enzalutamide) or parallel epigenetic regulators (e.g., HDAC inhibitors) synergizes with BET degradation .

Q. What are the challenges in translating AR/BET degraders from in vitro to in vivo systems?

  • Solubility and bioavailability : Hydrophobic PROTACs require formulation optimization (e.g., DMSO/PEG300 mixtures) for oral or intravenous delivery.
  • Tissue penetration : Solid tumors may necessitate localized delivery or nanoparticle encapsulation.
  • Toxicology profiling : Monitoring hematopoietic toxicity (due to BET roles in hematopoiesis) is critical in dose-escalation studies .

Methodological Resources

  • Degradation efficiency assays : Western blot (BRD4, AR-V7), flow cytometry (cell cycle arrest).
  • In vivo efficacy metrics : Tumor volume regression (caliper measurements), survival analysis.
  • Data analysis tools : CompuSyn for synergy quantification, GraphPad Prism for dose-response curves.

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